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Iodonium, bis(4-iodophenyl)-, chloride

Cat. No.: B12584895
CAS No.: 647843-88-7
M. Wt: 568.36 g/mol
InChI Key: XJTFARGGTBQUJP-UHFFFAOYSA-M
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Description

Historical Trajectory and Seminal Discoveries in Hypervalent Iodine Chemistry

The journey of hypervalent iodine chemistry began in the late 19th century. A pivotal moment was the synthesis of the first stable polyvalent organoiodine compound, (dichloroiodo)benzene, by the German chemist C. H. C. Willgerodt in 1886. nih.govwiley-vch.de This discovery laid the groundwork for the exploration of iodine's ability to form stable compounds in higher oxidation states. Following this, the 1890s and the early 20th century saw the preparation of other key iodine(III) and iodine(V) compounds, including (diacetoxyiodo)benzene, iodosylbenzene, and iodylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. wiley-vch.de

A significant milestone in this timeline was the first synthesis of a diaryliodonium salt by C. Hartmann and V. Meyer in 1894. wiley-vch.de These early discoveries, however, remained largely of academic interest for several decades. The resurgence of interest in hypervalent iodine compounds in the latter half of the 20th century was driven by the recognition of their utility as mild and selective oxidizing agents, offering an alternative to heavy metal-based reagents. nih.govresearchgate.net The concept of hypervalent molecules was formally defined by Jeremy I. Musher in 1969, providing a theoretical framework for understanding these species. wikipedia.org The bonding in these molecules is now understood through the model of a three-center four-electron (3c-4e) bond. wikipedia.orgwikipedia.org

Evolution of Diaryliodonium Salts as Chemical Reagents

First reported by Hartmann and Meyer in 1894, diaryliodonium salts are characterized by a diaryl-λ3-iodane structure, where the iodine atom is bonded to two aryl groups. wiley-vch.dersc.org These compounds are generally air- and moisture-stable salts. rsc.org For a long time, their application in synthesis was limited. However, over the last few decades, they have become widely recognized as potent arylating agents. nih.govbeilstein-journals.org

The evolution of diaryliodonium salts as versatile reagents has been propelled by the development of new, efficient, and facile synthetic routes. nih.gov Initially, their preparation was often cumbersome. Modern methods, however, allow for the synthesis of a wide variety of both symmetrical and unsymmetrical diaryliodonium salts, including those with electron-donating or electron-withdrawing groups. diva-portal.orgnih.gov This accessibility has greatly expanded their scope in organic synthesis.

Diaryliodonium salts are now routinely used for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgdiva-portal.org They serve as effective electrophilic arylating reagents in a multitude of organic transformations, often under mild and environmentally friendly conditions. beilstein-journals.orgumn.edu The reactivity of these salts is influenced by the nature of the counter-anion, with weakly coordinating anions like triflate, tosylate, tetrafluoroborate (B81430), or hexafluorophosphate (B91526) generally leading to higher reactivity and better solubility in organic solvents. diva-portal.org

Contemporary Significance of Bis(4-iodophenyl)iodonium Chloride within Modern Organic Synthesis

Bis(4-iodophenyl)iodonium chloride holds a special place within the family of diaryliodonium salts. Its contemporary significance stems from its role as a precursor for introducing the 4-iodophenyl group into various molecules. This is particularly valuable because the resulting 4-iodophenylated products can subsequently participate in a range of transition metal-catalyzed cross-coupling reactions and other metal-organic transformations. researchgate.net

One of the key applications of bis(4-iodophenyl)iodonium salts is in the field of radiochemistry, specifically for electrophilic radiofluorination. researchgate.net The introduction of the fluorine-18 (B77423) isotope is a critical step in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful medical imaging technique. Symmetrical bis(4-iodophenyl)iodonium salts have shown high labeling yields in these reactions. researchgate.net

Beyond radiofluorination, bis(4-iodophenyl)iodonium chloride and its derivatives are employed in a variety of arylation reactions. They can transfer the 4-iodophenyl group to a wide array of nucleophiles, including those containing nitrogen, oxygen, and carbon atoms. diva-portal.org This capability allows for the construction of complex molecular architectures that are of interest in medicinal chemistry and materials science.

Overview of Research Paradigms for Iodonium (B1229267) Salts

The research landscape for iodonium salts is diverse and can be broadly categorized into several key paradigms:

Synthesis and Methodology Development: A significant area of research focuses on the development of new and improved methods for the synthesis of diaryliodonium salts. nih.govnih.gov This includes the preparation of both symmetrical and unsymmetrical salts, as well as cyclic diaryliodonium salts, which exhibit unique reactivity. acs.orgacs.orgnih.gov The goal is often to create more cost-effective, sustainable, and scalable synthetic routes. diva-portal.org

Transition-Metal-Catalyzed Reactions: Diaryliodonium salts are widely used as arylating agents in transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org Research in this area explores the use of various catalysts, such as palladium and copper, to facilitate the formation of biaryl compounds and other complex structures. rsc.org The transfer of both aryl groups from the iodonium salt is an active area of investigation to improve atom economy. acs.org

Metal-Free Arylations: An increasingly important research direction is the use of diaryliodonium salts in metal-free arylation reactions. beilstein-journals.org This approach avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. These reactions often proceed through different mechanisms, such as nucleophilic aromatic substitution or aryne intermediates. diva-portal.org

Mechanistic Investigations: Understanding the reaction mechanisms of diaryliodonium salts is crucial for optimizing existing reactions and designing new transformations. diva-portal.orgdiva-portal.org Researchers employ a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT) calculations, to elucidate the intricate pathways of these reactions. beilstein-journals.org

Applications in Materials Science and Medicinal Chemistry: The unique properties of iodonium salts have led to their exploration in various applied fields. They are used as photoinitiators for cationic polymerizations and have found applications in macromolecular chemistry. beilstein-journals.org In medicinal chemistry, the ability to introduce specific aryl groups, including radiolabeled ones, makes them valuable tools in drug discovery and development. researchgate.netunirioja.es

Hypervalent Iodine Catalysis: A more recent paradigm is the development of catalytic systems based on hypervalent iodine. wiley-vch.de This involves the in-situ generation of the active hypervalent iodine species from a catalytic amount of an iodoarene precursor, representing a more sustainable approach to oxidative transformations. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClI3 B12584895 Iodonium, bis(4-iodophenyl)-, chloride CAS No. 647843-88-7

Properties

CAS No.

647843-88-7

Molecular Formula

C12H8ClI3

Molecular Weight

568.36 g/mol

IUPAC Name

bis(4-iodophenyl)iodanium;chloride

InChI

InChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

XJTFARGGTBQUJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Bis 4 Iodophenyl Iodonium Chloride

Established Conventional Preparative Routes

Conventional syntheses of diaryliodonium salts are typically multi-step processes that involve the oxidation of an iodoarene to a hypervalent iodine(III) intermediate, which then undergoes ligand exchange with another aromatic compound. Subsequent anion exchange may be necessary to afford the desired salt.

Oxidation of Iodoarenes to λ3-Iodanes

The initial and most critical step in the synthesis of diaryliodonium salts is the oxidation of an iodoarene to a λ3-iodane, a hypervalent iodine(III) species. rsc.org This transformation can be achieved using a variety of oxidizing agents, often in the presence of a strong acid which facilitates the formation of a more electrophilic iodine(III) species.

Common oxidizing agents for this purpose include:

Peroxy acids: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used oxidant. diva-portal.org

Potassium peroxymonosulfate (B1194676) (Oxone®): This is an inexpensive and environmentally benign oxidant. beilstein-journals.org

Potassium persulfate (K₂S₂O₈): This is another effective oxidizing agent, often used in acidic media. diva-portal.org

The iodoarene, in this case, 4-iodoaniline (B139537) or a derivative, is oxidized to an intermediate such as a (diacetoxyiodo)arene or a [hydroxy(tosyloxy)iodo]arene (Koser's reagent). diva-portal.orgnih.gov These λ3-iodanes are more electrophilic than the starting iodoarene and are primed for the subsequent ligand exchange step. For instance, (diacetoxyiodo)arenes can be prepared by the oxidation of iodoarenes with reagents like sodium periodate.

A general representation of this oxidation is the conversion of an aryl iodide to a (diacetoxyiodo)arene, which can then be used in subsequent steps.

Table 1: Examples of Oxidizing Systems for Iodoarenes

Oxidizing Agent Acid/Solvent System Reference
mCPBA Triflic Acid (TfOH) in CH₂Cl₂ diva-portal.org
Oxone® Sulfuric Acid (H₂SO₄) in MeCN beilstein-journals.org
K₂S₂O₈ Sulfuric Acid (H₂SO₄) diva-portal.org

Ligand Exchange Reactions

Once the λ3-iodane is formed, it undergoes a ligand exchange reaction with a suitable arene. In the synthesis of the symmetric bis(4-iodophenyl)iodonium cation, the arene would be another molecule of the 4-iodophenyl precursor, such as 4-iodoaniline or a related compound. This step typically proceeds via an electrophilic aromatic substitution-type mechanism, where the electron-rich arene attacks the electrophilic iodine(III) center of the λ3-iodane. rsc.org

The reaction conditions for ligand exchange can vary. For example, the reaction of a [hydroxy(tosyloxy)iodo]arene with an arene can be performed under mild conditions. researchgate.net The choice of solvent is also crucial, with polar solvents often facilitating the reaction.

Anion Exchange Strategies

The direct synthesis of diaryliodonium salts often yields products with counter-ions derived from the acids used in the reaction, such as triflates (OTf⁻) or tosylates (OTs⁻). diva-portal.orgnih.gov To obtain bis(4-iodophenyl)iodonium chloride, an anion exchange step is necessary. This is typically achieved by treating a solution of the diaryliodonium salt with a source of chloride ions.

A common method involves dissolving the diaryliodonium salt (e.g., the triflate or bromide) in a suitable solvent and then adding a solution of a chloride salt, such as sodium chloride or potassium chloride. The desired diaryliodonium chloride, being less soluble, will then precipitate out of the solution and can be isolated by filtration. For example, diaryliodonium bromides have been prepared by adding aqueous potassium bromide to the reaction mixture. beilstein-journals.org A similar strategy can be employed with a chloride source. The conversion of a diaryliodonium chloride to a diaryliodonium acetate (B1210297) has been reported using silver acetate, which indicates that anion exchange is a feasible strategy. nih.gov

Advanced and Innovative Synthetic Strategies

In recent years, electrochemical methods have emerged as a powerful and sustainable alternative to conventional chemical oxidation for the synthesis of diaryliodonium salts. These methods avoid the use of stoichiometric chemical oxidants, reducing chemical waste. rsc.org

Electrochemical Synthesis Approaches for Diaryliodonium Salts

Electrochemical synthesis involves the anodic oxidation of an iodoarene in the presence of another arene in an electrolytic cell. rsc.orgresearchgate.net This method allows for the direct formation of the diaryliodonium salt. The counter-anion of the resulting salt is determined by the supporting electrolyte used in the electrochemical cell, offering a degree of flexibility. rsc.org

A typical setup involves an undivided electrolysis cell with a carbon felt or platinum anode. rsc.orgresearchgate.net The reaction is carried out in a solvent mixture, which can include acetonitrile (B52724) and hexafluoroisopropanol (HFIP), often with an acid like triflic acid. rsc.org This approach has been successfully applied to the synthesis of a wide range of both symmetric and unsymmetric diaryliodonium salts in good to excellent yields. rsc.org

Table 2: Examples of Electrochemically Synthesized Diaryliodonium Salts

Iodoarene Arene Counter-ion Yield Reference
Iodobenzene Benzene (B151609) Triflate 88% rsc.org
4-Iodotoluene Toluene - Good researchgate.net
1-Bromo-4-iodobenzene Toluene Triflate 70% rsc.org
4-Iodotoluene Mesitylene Triflate 97% rsc.org
Anodic Oxidation Mechanisms

The key step in the electrochemical synthesis is the anodic oxidation of the iodoarene. The proposed mechanism involves the following steps:

Initial Oxidation: The iodoarene is oxidized at the anode to form a radical cation.

Reaction with Arene: This radical cation then reacts with a molecule of the arene to form a diaryliodonium radical cation.

Further Oxidation: The diaryliodonium radical cation is further oxidized at the anode to the corresponding dication.

Proton Loss: The dication then loses a proton to form the final diaryliodonium cation.

This process efficiently generates the desired diaryliodonium salt without the need for chemical oxidants, making it an atom-economical and environmentally friendly approach. rsc.org The scalability of this method has also been demonstrated, highlighting its potential for practical applications. rsc.org

Optimization of Electrolysis Conditions

The electrochemical synthesis of diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, represents a significant advancement, offering a more environmentally friendly alternative to methods requiring chemical oxidants. acs.orgnih.gov The optimization of electrolysis conditions is critical to achieving high yields and purity. Key parameters that are manipulated include the solvent system, the supporting electrolyte, and the applied current.

Early electrochemical methods often utilized complex and harsh reaction media, such as a mixture of sulfuric acid, acetic acid, and acetic anhydride, which could lead to unwanted side reactions like the acylation of electron-rich aromatic substrates. rsc.org Modern protocols have focused on simpler, more efficient systems. A notable development is the use of a mixture of hexafluoroisopropanol (HFIP) and acetonitrile (MeCN) as the solvent. rsc.org This system, combined with an acid like triflic acid (TfOH) that serves as both a reactant and a volatile electrolyte, simplifies the isolation of the final iodonium (B1229267) salt. rsc.org The use of triflic acid avoids the need for typical supporting electrolytes such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) or lithium perchlorate (B79767) (LiClO₄). rsc.org

Further refinements have led to the development of methods in non-fluorinated, less acidic media. acs.orgnih.gov This approach offers the significant advantage of "anion-flexibility," where the counterion of the diaryliodonium salt can be determined by the choice of the supporting electrolyte (e.g., lithium salts like LiClO₄ or LiBF₄). nih.gov This eliminates the need for a separate, often resource-intensive, anion exchange step after the synthesis. acs.orgnih.gov The electrolysis is typically performed under constant current (galvanostatic conditions) in a simple undivided cell, which is practical for scalability. nih.govrsc.org

Table 1: Optimization of Electrolysis Conditions for Diaryliodonium Salt Synthesis

Parameter Optimized Condition Rationale & Benefits Citation
Solvent System MeCN-HFIP or Acetonitrile Avoids harsh acids and side reactions; non-fluorinated options improve sustainability. acs.orgnih.govrsc.org
Electrolyte Triflic Acid (TfOH) or various Lithium Salts (e.g., LiBF₄) Acts as both reactant and volatile electrolyte, simplifying isolation; choice of salt allows for direct incorporation of the desired counterion ("anion-flexibility"). nih.govrsc.org
Cell Type Undivided Electrolysis Cell Simple setup, suitable for scaling up the reaction. rsc.orgresearchgate.net

| Oxidant | Electric Current (Anodic Oxidation) | Replaces chemical oxidants, making the process greener and more atom-efficient. | acs.orgnih.gov |

Substrate Scope and Efficiency Considerations

The efficiency and applicability of electrochemical synthesis are highly dependent on the electronic properties of the starting materials (the iodoarene and the arene). Research has demonstrated a broad substrate scope, though with certain limitations.

Generally, the electrochemical coupling works well for a wide range of substrates. rsc.org Electron-deficient iodoarenes, those containing electron-withdrawing groups, perform effectively, leading to the corresponding diaryliodonium salts in high yields (often 79-91%). rsc.org Substrates bearing halogen substituents, such as chlorine, have also been shown to produce the desired products in excellent yields, sometimes exceeding 90%. rsc.org

However, challenges arise with certain types of substrates. For instance, highly electron-rich heterocyclic substrates have been reported to be unsuitable for some electrochemical setups, as they tend to undergo polymerization or decomposition instead of forming the desired iodonium salt. rsc.org Similarly, the solubility of the starting materials in the reaction medium can impact the yield; substrates with low solubility may result in lower product yields. rsc.org Despite these limitations, the electrochemical method has been successfully applied to synthesize over 24 different diaryliodonium salts with isolated yields reaching up to 99%. acs.orgnih.gov The scalability of this method has been proven with successful gram-scale syntheses, demonstrating its practical utility. acs.orgnih.gov

Table 2: Substrate Scope in Electrochemical Synthesis of Diaryliodonium Salts

Substrate Type Suitability & Efficiency Example/Comment Citation
Electron-Deficient Iodoarenes High to excellent yields (79-91%) Performs very well in the coupling reaction. rsc.org
Halogen-Substituted Arenes Excellent yields (>90%) Chloro- and bromobenzene (B47551) are suitable coupling partners. acs.orgnih.govrsc.org
Electron-Rich Arenes Good to excellent yields Toluene, mesitylene, and xylene are effective coupling partners. acs.orgnih.gov
Electron-Rich Heterocycles Unsuitable Tend to polymerize or decompose under certain conditions. rsc.org
Poorly Soluble Substrates Lower yields (e.g., 59-75%) Low solubility in the reaction medium can limit efficiency. rsc.org

| Ketone-Containing Substrates | Unsuitable | 4-Iodoacetophenone was found to be an unsuitable starting material in one study. | acs.orgnih.gov |

Metal-Free Synthetic Protocols

A significant driver in the synthesis of diaryliodonium salts is the development of protocols that avoid the use of transition metals. These metal-free approaches are considered more sustainable and can prevent product contamination with metal residues. The most common metal-free strategy involves the oxidation of iodoarenes in an acidic medium, followed by a ligand exchange with a suitable arene.

One-pot procedures are particularly popular for their convenience. A widely used method employs an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a strong acid. However, a key challenge in these protocols is managing the reactivity of the starting materials. If the arene component is more electron-rich than the iodoarene, it can be preferentially oxidized, leading to undesired byproducts.

To address these limitations, updated protocols have been developed. For instance, when dealing with highly reactive, electron-rich arenes, a pre-oxidation of the iodoarene before the addition of the arene can prevent competing oxidation. For synthesizing salts with two electron-deficient aryl groups, a major hurdle is the often slow and incomplete oxidation of the electron-deficient iodoarene. Strategies to overcome this include adjusting the reaction conditions to ensure complete oxidation before attempting the coupling with an unreactive arylboronic acid. These metal-free methods are crucial for creating both symmetrical and unsymmetrical diaryliodonium salts, which are valuable reagents in modern organic synthesis for arylating a wide variety of nucleophiles. nih.gov

Green Chemistry Principles in the Synthesis of Iodonium Salts

The application of green chemistry principles to the synthesis of diaryliodonium salts aims to reduce the environmental impact of these processes. rsc.org Key drawbacks of traditional methods include a heavy reliance on halogenated solvents and the generation of stoichiometric iodoarene waste in subsequent arylation reactions. rsc.org

Significant progress has been made in replacing hazardous solvents. Several research groups have successfully developed synthetic methods in more benign solvents like acetonitrile. rsc.org A particularly noteworthy advancement is the development of a general synthetic methodology for diaryliodonium salts in ethyl acetate, a sustainable solvent. rsc.orgrsc.org This one-pot method is scalable and has been demonstrated with impressively low E-factors (a measure of waste produced), highlighting its efficiency. rsc.org

Chemo- and Regioselectivity in the Synthesis of Symmetrical and Unsymmetrical Diaryliodonium Structures

The synthesis of unsymmetrical diaryliodonium salts (Ar¹Ar²IX) presents a significant challenge regarding chemo- and regioselectivity. nih.gov Controlling which aryl group is transferred in subsequent reactions is crucial, especially when one aryl group is expensive or structurally complex. nih.gov The synthesis of an unsymmetrical salt, particularly one with one electron-rich and one electron-poor moiety, is often easier than synthesizing highly electron-rich or electron-poor symmetrical salts. nih.govdiva-portal.org

In metal-free arylation reactions, the outcome is governed by the electronic and steric properties of the aryl groups. diva-portal.orgpdx.edu Generally, the reaction proceeds through a T-shaped intermediate, and the more electron-deficient aryl group is preferentially transferred to the nucleophile. nih.govdiva-portal.org This principle is exploited through the use of a "dummy group"—an aryl ligand that is designed to be retained on the iodine atom while the desired aryl group is transferred. nih.gov Aryl groups with multiple methoxy (B1213986) substituents, such as the 2,4,6-trimethoxyphenyl (TMP) group, are highly effective dummy ligands because their electron-rich nature ensures they are not transferred. diva-portal.orgresearchgate.net

Steric effects also play a critical role. The presence of substituents in the ortho position of an aryl ring can hinder its transfer, an observation known as the "ortho effect." diva-portal.org However, studies have also identified an "anti-ortho effect" in certain reactions, where steric hindrance does not prevent the transfer as expected. nih.gov Understanding and manipulating these electronic and steric factors are key to designing efficient and selective unsymmetrical diaryliodonium reagents for targeted synthesis. nih.gov

Challenges and Future Directions in Synthetic Development

Despite significant progress, the synthesis of diaryliodonium salts like bis(4-iodophenyl)iodonium chloride still faces several challenges that guide future research. rsc.org One major drawback of using these salts in synthesis is the production of a stoichiometric amount of iodoarene as a byproduct, which is wasteful, particularly if the aryl group is valuable. rsc.orgresearchgate.net

Current synthetic protocols still struggle with certain classes of compounds. The synthesis of salts containing highly electron-deficient aryl groups can be low-yielding due to the low reactivity of the starting materials. Conversely, very electron-rich substrates can be overly reactive, leading to side products. Achieving high yields for sterically hindered symmetrical salts also remains cumbersome. nih.gov While electrochemical methods are promising, they can suffer from limited substrate scopes and low current efficiencies in some cases. rsc.org

Future development is focused on overcoming these limitations. There is a strong push towards more atom-efficient methodologies that minimize waste, for example, through one-pot diarylations that circumvent the stoichiometric iodoarene byproduct. rsc.org The development of scalable, cost-effective, and increasingly "green" protocols using sustainable solvents and avoiding harsh reagents continues to be a primary goal. acs.orgrsc.org Enhancing the synthetic accessibility and applicability of the full range of diaryliodonium salts will ensure these versatile reagents become even more widely used in organic synthesis, materials science, and pharmaceutical chemistry. diva-portal.org

Reactivity and Mechanistic Investigations of Bis 4 Iodophenyl Iodonium Chloride

Fundamental Reaction Pathways

The reactions involving bis(4-iodophenyl)iodonium chloride and other diaryliodonium salts can be broadly categorized into several fundamental mechanistic pathways. These pathways often begin with the interaction of a nucleophile with the electrophilic iodine center and proceed through intermediates that facilitate the transfer of an aryl group. nih.gov

Nucleophilic substitution is a cornerstone of the reactivity of bis(4-iodophenyl)iodonium chloride. The process is initiated when a nucleophile attacks the electrophilic iodine atom. nih.gov This initial association can lead to a ligand exchange, where the original counter-ion (chloride in this case) is replaced by the incoming nucleophile to form a new iodonium (B1229267) salt intermediate. nih.govnih.gov This intermediate is key to the subsequent bond-forming steps. A wide variety of nucleophiles can participate in these reactions.

Nucleophile TypeExample SpeciesProduct TypeSource
O-NucleophilesPhenols, Carboxylic Acids, WaterDiaryl ethers, Aryl esters, Phenols nih.gov
N-NucleophilesAmides, Azoles, AminesN-Aryl amides, N-Aryl azoles, N-Aryl amines nih.govnih.gov
S-NucleophilesThiophenolsDiaryl sulfides nih.gov
C-NucleophilesEnolates, Alkynes, Organometallicsα-Aryl carbonyls, Aryl alkynes, Biaryls illinois.edu
HalidesFluorideAryl fluorides researchgate.net

While ionic pathways are dominant, diaryliodonium salts can also participate in reactions involving radical intermediates. These pathways are often initiated by single-electron transfer (SET) from a suitable donor or under photochemical conditions. The resulting aryl radical cation can then propagate through various radical chain mechanisms. However, for many standard transformations involving bis(4-iodophenyl)iodonium chloride, such as nucleophilic arylations, the radical pathways are generally less common than the ionic mechanisms.

Ligand coupling, also referred to as reductive elimination, is the crucial bond-forming step in the majority of reactions involving bis(4-iodophenyl)iodonium chloride. nih.gov After the initial formation of a hypervalent iodine intermediate [Ar₂I-Nu], this species undergoes a concerted or stepwise process where one of the aryl ligands (4-iodophenyl) couples with the nucleophilic ligand. nih.govnih.gov This process results in the formation of the desired arylated product and reduces the iodine center from I(III) to I(I), releasing 4-iodobenzene as a byproduct. nih.gov This pathway is central to the utility of diaryliodonium salts in creating carbon-heteroatom and carbon-carbon bonds. acs.orgnih.gov

Role in Cross-Coupling and Functionalization Reactions

The unique reactivity of bis(4-iodophenyl)iodonium chloride makes it a valuable reagent in various cross-coupling and functionalization reactions. Its ability to serve as an electrophilic source of an aryl group under relatively mild conditions is a significant advantage. researchgate.net

Bis(4-iodophenyl)iodonium chloride is effectively utilized in the formation of new carbon-carbon bonds, a fundamental objective in organic synthesis. illinois.educognitoedu.org In these reactions, a carbon-based nucleophile attacks the iodonium salt, leading to the creation of a new C-C bond via the ligand coupling mechanism described previously. illinois.edu The products of these reactions are valuable as they can undergo subsequent transformations, such as transition metal-catalyzed cross-coupling, by utilizing the iodine atom on the transferred phenyl group. researchgate.net

Carbon NucleophileReaction TypeGeneral ProductSignificanceSource
Ketone Enolatesα-Arylationα-Aryl KetoneForms C(sp²)-C(sp³) bond illinois.edu
Terminal AlkynesSonogashira-type Coupling (metal-free variant)ArylalkyneConstructs important structural motifs illinois.edu
OrganocupratesCouplingBiaryl or Alkyl-Aryl CompoundVersatile C-C bond formation illinois.edu
Electron-rich ArenesFriedel-Crafts-type ArylationBiarylDirect arylation of aromatic rings illinois.edu

Carbon-Heteroatom Bond Formation Reactions

Bis(4-iodophenyl)iodonium chloride is widely employed in the formation of bonds between a carbon atom and a heteroatom, such as nitrogen, oxygen, or sulfur. These reactions are crucial for the synthesis of a vast array of functional molecules.

N-arylation reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. beilstein-journals.org Diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, are effective reagents for the N-arylation of various nitrogen-containing compounds like amines, amides, and heterocycles. researchgate.netresearchgate.nettezu.ernet.in These reactions can be performed under both metal-catalyzed and metal-free conditions. researchgate.netbeilstein-journals.org

Under metal-free conditions, the generally accepted mechanism involves the formation of a T-shaped Ar₂I–Nu intermediate, where the nucleophile and one of the aryl groups are in a hypervalent three-center-four-electron bond. nih.gov The reaction then proceeds via ligand coupling. nih.govchemrxiv.org In copper-catalyzed N-arylations, the mechanism may involve the formation of a Cu(III)-aryl species, which then couples with the nitrogen nucleophile. mdpi.combeilstein-journals.org

Table 2: Examples of N-Arylation Reactions
Catalyst/ConditionsNitrogen NucleophileProduct TypeKey Features
CuIHydantoinsN1- and N3-Arylated HydantoinsOccurs at room temperature. tezu.ernet.in
CuSO₄·5H₂OAminesDiaryl/Tertiary AminesUses water as a green solvent. beilstein-journals.org
Metal-freePhthalimide Potassium SaltN-Aryl PhthalimidesElectron-rich dummy group on iodonium salt controls selectivity. researchgate.net
Cu₂OImidazoles, BenzimidazolesN-Aryl(benz)imidazolesCan be part of a domino C-H/N-H arylation. mdpi.com

The formation of aryl ethers is another significant application of bis(4-iodophenyl)iodonium chloride. Phenols, alcohols, and even carboxylic acids can be O-arylated using this reagent. nih.gov These reactions can proceed under metal-free conditions or be catalyzed by metals like copper.

Mechanistic studies of metal-free O-arylations have revealed competing pathways. One pathway involves ligand coupling from a T-shaped iodine(III) intermediate. Another potential pathway, especially with strong bases, is the formation of an aryne intermediate, which can lead to regioisomeric products. rsc.org In some cases, a direct nucleophilic aromatic substitution (SNAr) mechanism has also been proposed. Additives can sometimes be used to suppress the formation of byproducts from the aryne pathway.

Table 3: Examples of O-Arylation Reactions
Catalyst/ConditionsOxygen NucleophileProduct TypeKey Features
Metal-free, weak baseAliphatic AlcoholsAlkyl Aryl EthersCompeting pathways of ligand coupling and aryne formation observed. researchgate.net
Metal-freePhenolsDiaryl EthersCan be performed in a one-pot synthesis from aryl iodides. beilstein-journals.orgnih.gov
Metal-freeCarboxylic AcidsAryl EstersIn situ generation of aryl(TMP)iodonium carboxylates. nih.gov
Cs₂CO₃Oximes (as hydroxide (B78521) surrogate)PhenolsTwo-step, one-pot process to avoid direct arylation of hydroxide. nih.gov

The synthesis of aryl sulfides and other organosulfur compounds can be accomplished through the S-arylation of thiols and related sulfur nucleophiles using diaryliodonium salts. researchgate.net These reactions provide a direct route to thioethers and are often performed under metal-free conditions. acs.org

The mechanism for the S-arylation of phosphorothioate (B77711) diesters with diaryliodonium salts has been investigated, and a radical mechanism was ruled out based on experiments with radical scavengers. acs.org Computational studies suggest a mechanism involving a ligand coupling step. acs.org For the S-arylation of potassium O-alkyl xanthates, the mild conditions prevent the subsequent transformation of the resulting S-aryl xanthates, allowing for their isolation in good yields. beilstein-journals.org

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. Diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, have emerged as important reagents in this field, particularly for C-H arylation. nih.govnih.gov These reactions can be catalyzed by various transition metals, such as palladium and rhodium. nih.govnih.gov

The mechanism of palladium-catalyzed, ligand-directed C-H arylation with diaryliodonium salts has been studied in detail. nih.govacs.org These studies suggest a mechanism involving a turnover-limiting oxidation of a dimeric Pd(II) species by the diaryliodonium salt, leading to a bimetallic high-oxidation-state palladium intermediate. nih.govacs.org This contrasts with some other C-H arylation mechanisms that proceed through an initial C-H activation step followed by oxidation. The electronic properties of the diaryliodonium salt can also influence the regioselectivity of the C-H arylation. nih.gov In some instances, transition-metal-free C-H functionalization can be achieved, for example, in the synthesis of aryl sulfoximines via an isolable iodonium salt intermediate. rsc.org

Kinetic Studies and Mechanistic Elucidation

The generally accepted mechanism for the arylation of nucleophiles by diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, involves a reversible ligand substitution on the iodine(III) center, followed by a rate-determining ligand coupling step. chemrxiv.orgchemrxiv.org This mechanism, however, was primarily based on kinetic studies from several decades ago. chemrxiv.orgchemrxiv.org Modern research has employed advanced kinetic analysis techniques to provide a more detailed understanding of these reactions under contemporary conditions. chemrxiv.orgchemrxiv.org

Application of Variable Time Normalization Analysis (VTNA)

Variable Time Normalization Analysis (VTNA) is a powerful graphical method for elucidating reaction orders from concentration profiles. nih.govmanchester.ac.ukmanchester.ac.uk This technique utilizes the complete reaction profile, offering a significant advantage over traditional methods that often rely on initial rate data, thus requiring fewer experiments to determine kinetic parameters. nih.govmanchester.ac.ukmanchester.ac.uk

In the context of diaryliodonium salt reactivity, VTNA has been instrumental in providing detailed kinetic analysis of arylation reactions. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, in the N-arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO), VTNA was used to establish the kinetic order of the reaction with respect to both the diaryliodonium salt and the nucleophile. chemrxiv.org This modern analytical tool allows for a more nuanced understanding of the factors influencing the reaction rate by visually comparing entire concentration profiles under varying initial conditions. nih.govmanchester.ac.ukresearchgate.net The method is particularly useful for identifying the influence of different reaction components and can even be adapted to study reactions involving catalyst deactivation. manchester.ac.uknih.gov

Recent studies on the phenylation of tertiary amine nucleophiles have utilized VTNA to confirm that the reaction is bimolecular, with a first-order dependence on both the diaryliodonium salt and the nucleophile. chemrxiv.org This data-rich approach facilitates the rapid extraction of relevant kinetic information, which is crucial for a thorough mechanistic investigation. nih.govresearchgate.net

Temperature-Dependent Kinetic and Thermodynamic Analyses (e.g., Arrhenius and van't Hoff)

For diaryliodonium salts, temperature-dependent analyses have been employed to determine thermodynamic and kinetic parameters for arylation reactions. chemrxiv.orgchemrxiv.orgresearchgate.net By constructing Arrhenius and van't Hoff plots from rate constants measured at different temperatures, researchers can calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). chemrxiv.orgresearchgate.net These parameters are vital for understanding the energy profile of the reaction and the degree of order in the transition state. For example, a recent detailed kinetic analysis of the phenylation of a tertiary amine nucleophile included temperature-dependent studies to quantify these important parameters. chemrxiv.orgchemrxiv.orgresearchgate.net

Influence of Counterions and Ligand Design on Reactivity and Selectivity

The reactivity and selectivity of diaryliodonium salts in arylation reactions are significantly influenced by both the nature of the counterion and the design of the aryl ligands attached to the iodine center. chemrxiv.orgchemrxiv.org

Role of Anionic Counterparts

The anionic counterpart, or counterion, of a diaryliodonium salt plays a kinetically relevant role in arylation reactions. chemrxiv.org While often considered a spectator ion, the counterion can influence the electrophilicity of the iodonium center and its interaction with the nucleophile. mdpi.comresearchgate.net

The structure of diaryliodonium salts can be described as having a T-shaped geometry with a trigonal bipyramidal arrangement. rsc.org The iodine(III) center forms a hypervalent three-center-four-electron bond with the counterion and one of the aryl groups in the apical positions. rsc.org The nature of the counterion (e.g., chloride, triflate, tetrafluoroborate) can affect the strength of this interaction and, consequently, the ease of ligand exchange and subsequent reductive elimination. mdpi.comrsc.org

Studies have shown that weakly coordinating anions, such as tetrafluoroborate (B81430), can lead to more efficient reactions compared to more strongly coordinating anions like tosylate or triflate, likely due to a less hindered approach of the nucleophile to the palladium center in catalyzed reactions. mdpi.com In a study on the N-arylation of DABCO, the counterion was identified as a kinetically relevant variable, highlighting its direct involvement in the reaction mechanism. chemrxiv.org The choice of counterion can also influence the solubility and stability of the diaryliodonium salt.

Impact of "Dummy" Aryl Groups in Unsymmetrical Salts

In unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻), where one aryl group is intended for transfer (the functional group) and the other is not (the "dummy" group), the design of the dummy ligand is crucial for controlling chemoselectivity. nih.govnih.govpdx.edu The goal is to ensure the preferential transfer of the desired aryl group to the nucleophile. nih.govnih.gov

The selectivity of aryl group transfer is governed by a combination of steric and electronic effects. digitellinc.com Generally, in metal-free reactions, the more electron-deficient aryl group is preferentially transferred to the nucleophile. pdx.edu This is because the nucleophile attacks the iodine center, forming a hypervalent iodine intermediate, and the subsequent reductive elimination favors the departure of the more electrophilic aryl group. nih.gov

Conversely, steric hindrance on the dummy group can also direct the transfer of the less hindered aryl group. pdx.edu A number of "dummy groups" have been developed to achieve high chemoselectivity. nih.govnih.gov For instance, the 2,4,6-trimethoxyphenyl (TMP) group is a highly effective dummy ligand due to its electron-rich nature and steric bulk from the ortho-methoxy groups, which disfavors its transfer. digitellinc.comdiva-portal.orgbeilstein-journals.org This allows for the selective transfer of the other, often more valuable or complex, aryl group. digitellinc.comdiva-portal.org The mesityl group is another example of a sterically bulky dummy ligand that can be used to achieve high selectivity. diva-portal.orgdiva-portal.org

The strategic use of dummy groups is essential for the practical application of unsymmetrical diaryliodonium salts, particularly in the synthesis of complex molecules where one aryl fragment may be significantly more expensive or difficult to prepare than the other. nih.gov

Photoinduced and Electrochemical Reactivity

Beyond their thermal reactivity, diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, exhibit reactivity under photoinduced and electrochemical conditions. nih.gov These methods offer alternative pathways for generating reactive intermediates and can provide access to different reaction outcomes.

Photoinduced Reactivity:

Diaryliodonium salts are known to be photosensitive and can undergo photolysis upon irradiation with UV or visible light. tcichemicals.comacs.org This photo-excitation can lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical and an aryliodonium radical cation. nih.gov These radical intermediates can then participate in a variety of subsequent reactions, including arylation of arenes and heteroarenes.

The use of photochemistry provides a mild and often highly efficient method for initiating reactions with diaryliodonium salts, sometimes avoiding the need for high temperatures or strong bases. acs.org The specific outcome of the photoreaction can be influenced by the wavelength of light used, the solvent, and the presence of photosensitizers. For example, electron donor-acceptor complexes can initiate photochemical arylations with diaryliodonium salts under blue light irradiation.

Electrochemical Reactivity:

The electrochemical properties of diaryliodonium salts allow for their use in electrochemically driven reactions. The iodine(III) center is electrophilic and can be reduced. rsc.org Electrochemical reduction can initiate the transfer of an aryl group. While detailed studies specifically on the electrochemical reactivity of bis(4-iodophenyl)iodonium chloride are not extensively reported in the provided context, the general reactivity pattern of diaryliodonium salts suggests that they can act as electrophiles in electrochemical transformations.

Both photoinduced and electrochemical methods represent growing areas of research in the field of hypervalent iodine chemistry, offering novel and sustainable approaches to arylation reactions. nih.gov

Advanced Spectroscopic and Computational Analysis of Bis 4 Iodophenyl Iodonium Chloride

Electronic Structure Elucidation

The electronic structure of diaryliodonium salts like bis(4-iodophenyl)iodonium chloride is fundamentally characterized by a hypervalent iodine(III) center. The bonding in these T-shaped molecules is often described by the three-center, four-electron (3c-4e) bond model. In this model, a p-orbital on the central iodine atom interacts with two axial ligands (in this case, the two 4-iodophenyl groups). This interaction leads to the formation of a bonding molecular orbital (MO), a non-bonding MO, and an antibonding MO. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable arrangement.

Application of Density Functional Theory (DFT) in Mechanistic Predictions

Density Functional Theory (DFT) has become an indispensable tool for predicting the mechanisms of reactions involving diaryliodonium salts. These computational methods allow for the exploration of reaction pathways, the identification of intermediates, and the calculation of activation energies, providing insights that complement experimental findings.

Transition State Analysis

In arylation reactions where bis(4-iodophenyl)iodonium chloride acts as the aryl source, DFT calculations can be employed to model the transition states. For metal-free arylations, the reaction is believed to proceed through a ligand coupling mechanism involving a three-membered ring transition state, leading to the formation of the new aryl-nucleophile bond and an iodoarene byproduct. nih.gov DFT studies on similar systems have shown that the energy barrier of this transition state is influenced by both the electronic and steric properties of the aryl groups and the nucleophile. nih.gov For instance, the presence of electron-withdrawing or bulky groups on the aryl rings can affect the stability of the transition state and thus the reaction rate.

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using DFT, provides a detailed profile of the energy changes that occur as reactants are converted into products. This mapping helps to visualize the entire reaction pathway, including any intermediates and transition states. For the arylation reaction with bis(4-iodophenyl)iodonium chloride, the reaction coordinate would trace the approach of the nucleophile to the iodine center, the formation of an intermediate complex, the passage through the transition state, and the final collapse to the arylated product and iodobenzene.

Such computational maps can reveal whether the reaction is concerted or proceeds through a stepwise mechanism. They can also elucidate the role of the solvent and the counter-ion in the reaction energetics. While a specific reaction coordinate map for bis(4-iodophenyl)iodonium chloride is not published, the general principles derived from studies of other diaryliodonium salts are applicable. researchgate.net

Frontier Orbital Analysis (e.g., Natural Bond Orbital Theory)

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of bis(4-iodophenyl)iodonium chloride. The LUMO of the iodonium (B1229267) salt is typically localized on the iodine atom and the ipso-carbons of the phenyl rings, making these sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a more detailed, localized picture of the bonding within the molecule. For diaryliodonium salts, NBO analysis can quantify the nature of the C-I bonds and the distribution of electron density. It can reveal the extent of charge delocalization and the nature of the hypervalent bonding. Studies on similar compounds using NBO analysis have provided insights into the charge transfer interactions that govern the reactivity of these salts. researchgate.net

Vibrational Spectroscopy for Structural and Mechanistic Insights (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its structure and bonding. For bis(4-iodophenyl)iodonium chloride, the vibrational spectra would be expected to show characteristic bands for the C-I stretching and bending modes, as well as the vibrations of the aromatic rings.

Although a specific, detailed vibrational analysis of bis(4-iodophenyl)iodonium chloride is not available in peer-reviewed literature, general regions for key vibrations in related aromatic iodine compounds can be inferred. The C-I stretching vibration in iodoarenes typically appears in the far-infrared region. The aromatic C-H stretching and bending vibrations, as well as the ring stretching modes, would be observed in the mid-infrared region.

Table 1: Expected Regions for Key Vibrational Modes of Bis(4-iodophenyl)iodonium Chloride

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
Aromatic C-H in-plane bend 1300 - 1000
Aromatic C-H out-of-plane bend 900 - 675

This table is based on general spectroscopic principles for iodoaromatic compounds and is for illustrative purposes.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond, which may be weak in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For bis(4-iodophenyl)iodonium chloride, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Representative NMR Data for the Bis(4-iodophenyl)iodonium Cation (as the Triflate Salt)

Nucleus Chemical Shift (δ, ppm) Multiplicity
¹H 7.95 d
7.25 d
¹³C 140.1 s
135.5 s
115.9 s

Data is representative and based on published values for related compounds. 'd' denotes a doublet and 's' denotes a singlet (for quaternary carbons). rsc.org

The chemical shifts are influenced by the electron-withdrawing nature of the iodonium center and the iodine substituents. Dynamic NMR studies on related hypervalent iodine compounds have also been used to investigate fluxional processes, such as ligand exchange. researchgate.net

Applications of Bis 4 Iodophenyl Iodonium Chloride in Advanced Chemical Transformations

Reagent in Complex Molecule Synthesis and Late-Stage Functionalization

The utility of bis(4-iodophenyl)iodonium chloride and other diaryliodonium salts as reagents for arylation has become a cornerstone of complex molecule synthesis. researchgate.netresearchgate.net These compounds serve as potent electrophilic sources of aryl groups, enabling carbon-carbon and carbon-heteroatom bond formations that are often challenging to achieve through other methods. mdpi.com Their application is particularly significant in late-stage functionalization, where an aryl group needs to be introduced into an already elaborate molecular structure.

Diaryliodonium salts are frequently employed as coupling partners in transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, for instance, have been developed where alkylindium reagents efficiently couple with diaryliodonium salts to form new carbon-carbon bonds with broad functional group tolerance. researchgate.net In such reactions, the diaryliodonium salt acts as a superior oxidant and aryl source. The general mechanism often involves the oxidative addition of the iodonium (B1229267) salt to a low-valent metal center, followed by reductive elimination to yield the arylated product. mdpi.com For example, the palladium-catalyzed C4-selective arylation of isoquinolinones has been achieved using diaryliodonium salts, proceeding through a proposed Pd(IV) intermediate. mdpi.com

Copper-catalyzed reactions have also proven effective for C-N bond formation. rsc.org N-arylation of various nitrogen-containing heterocycles, such as indazoles and imidazoles, has been successfully accomplished using diaryliodonium salts. mdpi.comrsc.org These reactions can proceed under mild, ligand-free conditions, highlighting the high reactivity of the iodonium salt. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation, as seen in the selective N2-arylation of indazoles. mdpi.com

The table below summarizes representative applications of diaryliodonium salts in cross-coupling reactions, demonstrating their versatility in forming various bond types.

Reaction TypeCatalyst/ConditionsSubstratesProduct TypeRef.
C-C CouplingPd(PPh₃)₄, SPhos, LiOt-Bu, LiClAlkylindium reagents, Diaryliodonium saltsAlkyl-aryl compounds researchgate.net
C-C CouplingPalladium catalystAnomeric stannanes, Diaryliodonium triflatesAryl C-glycosides acs.org
C-N CouplingCopper(I) acetate (B1210297), NEt₃Imidazoles, Benzimidazoles, Aryl(TMP)iodonium triflatesN-Aryl imidazoles/benzimidazoles mdpi.com
C-N CouplingCopper chloride, K₃PO₄Indigo dye, Diaryliodonium saltsN,N'-Diarylated indigos mdpi.com
C-N CouplingLigand-free copper catalystα-amino amides, Diaryliodonium saltsN-Aryl-α-amino amides rsc.org

This table is illustrative of reactions using various diaryliodonium salts, which share a common reactivity pattern with bis(4-iodophenyl)iodonium chloride.

Precursor in Radiochemical Synthesis and Isotope Labeling

Diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, are valuable precursors in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Their structure allows for the introduction of radioisotopes, particularly radioiodine, into aromatic rings with high efficiency and regioselectivity. researchgate.net

The incorporation of iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into organic molecules is a fundamental process in the development of radiopharmaceuticals. nih.govmdpi.com Several strategies for radioiodination utilize precursors that facilitate the reaction under mild conditions to preserve the integrity of complex biomolecules.

One of the most common methods is electrophilic aromatic substitution . nih.govacs.org This can be achieved by reacting an activated aromatic precursor with an electrophilic form of radioiodine, typically generated by the oxidation of sodium radioiodide (Na[*I]). mdpi.comacs.org Precursors containing organometallic moieties, such as tin (stannanes) or boron (boronic acids/esters), are widely used because they undergo facile ipso-substitution. nih.govmdpi.com

Iododestannylation : This is a highly prevalent method where a trialkylarylstannane precursor reacts with an oxidizing agent and radioiodide. The reaction is generally fast and provides high radiochemical yields. nih.govmdpi.com For example, a radioiodinated phenylalanine derivative was synthesized from a tributylstannyl precursor. nih.gov

Iododeboronation : Arylboronic acids or their derivatives can also serve as substrates for electrophilic radioiodination. This method avoids the use of toxic tin reagents. acs.org

Iododesilylation : While the carbon-silicon bond is more stable, aryl silanes have been successfully used as precursors for radioiodination, often requiring acidic conditions. mdpi.comacs.org

Another important strategy is nucleophilic substitution , particularly halogen exchange reactions. nih.gov This is often used for introducing radioiodine into aliphatic chains but can also be applied to activated aromatic systems. Copper salts are sometimes used to catalyze these exchange reactions. nih.gov Isotopic exchange, where a stable iodine atom in the molecule is exchanged for a radioisotope, is another viable, though often lower specific activity, method. researchgate.netumich.edu

The use of oxidizing agents is critical in electrophilic methods. Common agents include Chloramine-T, N-chlorosuccinimide (NCS), and Iodogen, a mild oxidant that is particularly useful for sensitive biomolecules. nih.govmdpi.comresearchgate.net

Bis(4-iodophenyl)iodonium salts are excellent precursors for synthesizing radiolabeled molecules. researchgate.net The two 4-iodophenyl groups provide sites for further chemical modification or direct use in labeling reactions. For instance, the synthesis of [¹²⁵I]CIPCA, a potential radiotracer for GABA uptake sites, illustrates a typical synthetic pathway. umich.edu The synthesis started from 4-iodobenzoyl chloride, which was used to acylate chlorobenzene. umich.edu The resulting ketone was reduced to an alcohol, converted to a chloro derivative, and finally coupled with the R-isomer of nipecotic acid. umich.edu The final stable, iodinated compound was then subjected to isotopic exchange with Na¹²⁵I to yield the desired radiotracer. umich.edu

The synthesis of (4-iodophenyl)aryliodonium salts themselves is a key step, as these compounds can then be used in subsequent labeling reactions. researchgate.net For example, treating aryl iodides with [hydroxy(tosyloxy)iodo]benzene (B1195804) can produce new iodonium salts. researchgate.net These precursors are particularly valuable for radiofluorination, where one of the aryl groups is displaced by [¹⁸F]fluoride. The resulting [¹⁸F]fluoro-iodobenzene is a critical synthon that can then be used in palladium-catalyzed cross-coupling reactions to build more complex imaging agents. researchgate.net

Precursor TypeRadioisotopeLabeling MethodResulting Labeled MoietyRef.
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹²⁵IIododestannylation[¹²⁵I]4-Iodo-L-phenylalanine (protected) nih.gov
Aryltrifluoroborates¹²³IIododeboronationRadioiodinated alkynes acs.org
4-Iodobenzoyl chloride (starting material)¹²⁵IMulti-step synthesis followed by isotopic exchange[¹²⁵I]CIPCA umich.edu
bis(4-iodophenyl)iodonium salt¹⁸FNucleophilic substitution[¹⁸F]4-Fluoro-iodobenzene researchgate.net

Role as a Photoinitiator in Polymerization and Materials Science

Diaryliodonium salts, including bis(4-iodophenyl)iodonium chloride, are a major class of photoinitiators, particularly for cationic polymerization. acs.orgacs.orgcapes.gov.br They exhibit good thermal stability, which is crucial for storage and formulation, yet they efficiently decompose upon exposure to UV radiation to generate species that initiate polymerization. acs.orgacs.org This property makes them indispensable in applications such as coatings, inks, adhesives, and the fabrication of microelectronic components and 3D-printed objects. acs.orgrsc.org

Cationic polymerization is a chain-growth polymerization process initiated by an electrophilic or acidic species. It is particularly suited for the polymerization of monomers containing electron-rich functional groups, such as epoxides, vinyl ethers, and cyclic ethers. acs.org When diaryliodonium salts are used as photoinitiators, UV irradiation triggers their decomposition, leading to the formation of strong Brønsted acids. acs.orgtandfonline.com These photogenerated acids are the primary species responsible for initiating the polymerization of cationic monomers. tandfonline.com

The process is highly efficient, and unlike many free-radical polymerizations, cationic ring-opening polymerization of epoxides is not inhibited by oxygen. The polymerization continues even after the light source is turned off, a phenomenon known as dark cure. The reactivity of the initiating system can be modulated by the structure of the iodonium salt and the nature of its counter-anion (e.g., SbF₆⁻, PF₆⁻, BF₄⁻), which affects the strength of the photogenerated acid. acs.org

The photodecomposition of diaryliodonium salts like bis(4-iodophenyl)iodonium chloride can proceed through two main pathways upon UV irradiation: homolytic cleavage and heterolytic cleavage. acs.orgtandfonline.comibm.com

Homolytic Cleavage (Homolysis): The primary photochemical event is the cleavage of a carbon-iodine bond to form an aryliodinium radical cation and an aryl radical, confined within a solvent cage. tandfonline.com [Ar₂I]⁺X⁻ --(hν)--> {[ArI]⁺• Ar•}cage X⁻

Heterolytic Cleavage (Heterolysis): Alternatively, the C-I bond can cleave heterolytically to produce an aryl cation and an iodoarene molecule. acs.orgibm.com [Ar₂I]⁺X⁻ --(hν)--> {[Ar]⁺ [ArI]}cage X⁻

Direct photolysis tends to favor the heterolytic pathway, while triplet-sensitized photolysis gives more products from the homolytic route. acs.orgibm.com

Regardless of the initial cleavage pathway, the highly reactive intermediates formed within the solvent cage react further, primarily with the solvent or monomer (MH), to generate a strong Brønsted acid (H⁺X⁻). tandfonline.com

{[ArI]⁺• Ar•}cage + MH --> ArI + Ar-M• + H⁺ {[Ar]⁺ [ArI]}cage + MH --> Ar-M + ArI + H⁺

This photogenerated acid is the key species that initiates cationic polymerization by protonating a monomer molecule, creating a cationic propagating center which then attacks subsequent monomer units. tandfonline.comrsc.org In addition to acid generation, the aryl cation and aryliodinium radical cation can, in some cases, directly initiate polymerization by attacking a monomer molecule. tandfonline.com

Catalytic Roles and Halogen-Bonding Interactions

Bis(4-iodophenyl)iodonium chloride and related diaryliodonium salts are notable for their dual function as catalysts and as participants in halogen-bonding interactions. These characteristics make them valuable reagents in a variety of advanced chemical transformations.

Lewis Acidity and Catalytic Activation

The iodine(III) center in diaryliodonium salts possesses Lewis acidic properties, enabling it to function as a halogen bond donor. This allows for the activation of substrates in a way that is comparable to traditional Lewis acids. This catalytic activation is particularly useful when the salt acts as a co-catalyst. For instance, bis(4-iodophenyl)iodonium chloride can boost the catalytic performance of other systems by engaging in non-covalent interactions that stabilize transition states or activate reactants.

Research has shown that the electrophilicity of the iodine atom can be modified by the counter-ion and the substituents on the aryl rings. With bis(4-iodophenyl)iodonium chloride, the chloride anion can modulate the Lewis acidity of the iodonium center. This property has been applied in various catalytic processes that benefit from mild Lewis acidic conditions. A key application is the activation of carbonyl compounds and other Lewis bases, which facilitates a range of organic reactions. researchgate.netrsc.orgnih.govnih.gov

Applications in Crystal Engineering through Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). acs.org Bis(4-iodophenyl)iodonium chloride serves as an effective halogen bond donor because of its highly polarized iodine atoms. nih.gov This feature is widely used in crystal engineering to construct well-defined supramolecular structures. acs.orgriken.jpresearchgate.netnih.govnih.govnih.gov

The directional nature of halogen bonds permits precise control over the arrangement of molecules in the solid state. acs.org In the case of bis(4-iodophenyl)iodonium chloride, the two terminal iodine atoms on the phenyl rings can establish strong halogen bonds with a variety of acceptors, such as halides, carboxylates, and nitrogen-containing heterocycles. nih.gov This leads to the creation of intricate and predictable patterns, including chains, sheets, and three-dimensional networks. riken.jp The resulting crystal structures can be engineered to possess specific properties, like porosity or distinct electronic characteristics.

Interaction TypeKey FeatureApplication
Lewis Acidity The iodine(III) center acts as a Lewis acid, activating substrates.Catalytic activation of carbonyls and other Lewis bases.
Halogen Bonding The terminal iodine atoms act as strong halogen bond donors.Construction of supramolecular assemblies in crystal engineering.

Generation of Reactive Intermediates (e.g., Aryne Synthons)

A significant application of diaryliodonium salts is their role as precursors for highly reactive intermediates, particularly arynes. researchgate.netyoutube.com These intermediates are extremely useful in the synthesis of complex organic molecules. researchgate.net

Synthesis of Polycyclic Heterocyclic and Carbocyclic Compounds

Bis(4-iodophenyl)iodonium chloride can be used to generate 4-iodobenzyne, an aryne synthon. researchgate.net The formation of this reactive intermediate is typically achieved by treatment with a strong base. Once formed, the aryne can participate in various cycloaddition reactions, offering a powerful method for the rapid assembly of polycyclic frameworks. nih.govnih.gov

For example, the in-situ generated 4-iodobenzyne can be trapped by various agents like furans, pyrroles, or other dienes in [4+2] cycloaddition reactions to yield functionalized bicyclic adducts. These adducts can then be further modified to build complex polycyclic heterocyclic and carbocyclic systems. nih.govresearchgate.net This approach is especially valuable for accessing molecular scaffolds that are challenging to synthesize via other routes. The iodine atom in the product serves as a handle for subsequent functionalization through cross-coupling reactions, enhancing the synthetic utility of this method. researchgate.net

Precursor CompoundReactive IntermediateSynthetic Outcome
Bis(4-iodophenyl)iodonium chloride4-iodobenzynePolycyclic heterocyclic and carbocyclic compounds

Future Research Directions and Emerging Paradigms in Bis 4 Iodophenyl Iodonium Chloride Chemistry

Development of Novel and Highly Selective Catalytic Systems

The utility of bis(4-iodophenyl)iodonium chloride and its analogs is intrinsically linked to the catalytic systems that govern their reactivity. While metal-free arylations are common, the development of advanced catalytic processes remains a key research frontier, aiming to enhance efficiency, control selectivity, and expand substrate scope.

Future efforts are focused on:

Copper-Catalyzed Transformations: Copper catalysts have proven effective in N-arylation reactions and in promoting complex rearrangements. mdpi.comrsc.org Future work will likely explore the development of novel copper ligand systems to control the regioselectivity of arylation and to catalyze new types of bond formations, potentially at lower catalyst loadings and temperatures. rsc.org

Dual Catalytic Systems: The combination of photoredox catalysis with transition metal catalysis is an emerging paradigm. This approach can enable novel reaction pathways that are inaccessible through conventional thermal methods. Research into dual catalytic cycles involving diaryliodonium salts could lead to the development of highly selective and efficient methods for constructing complex molecular architectures under exceptionally mild conditions.

A significant challenge in diaryliodonium chemistry is controlling the chemoselectivity of unsymmetrical salts. nih.govpdx.edu While bis(4-iodophenyl)iodonium chloride is symmetrical, the principles learned from studying unsymmetrical salts are crucial for designing selective catalytic systems. For instance, understanding the electronic and steric factors that dictate which aryl group is transferred is fundamental to developing catalysts that can override inherent reactivity patterns. pdx.edufrontiersin.org

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The growing emphasis on green chemistry is driving the search for more sustainable methods to synthesize diaryliodonium salts. Traditional multi-step syntheses are often inefficient and generate significant waste. Emerging research focuses on improving the atom economy and reducing the environmental impact of these preparations.

Key areas of development include:

One-Pot Syntheses: Significant progress has been made in developing one-pot procedures that combine multiple synthetic steps without isolating intermediates. researchgate.net Fast, high-yielding, one-pot syntheses from readily available starting materials like arenes, iodoarenes, and arylboronic acids represent a major step forward. researchgate.net These protocols reduce solvent usage, reaction time, and purification efforts.

Use of Greener Reagents: Research is exploring the use of less hazardous and more sustainable oxidizing agents and precursors. For example, using m-Chloroperbenzoic acid (m-CPBA) in a one-pot synthesis from iodine and arenes has proven effective. The development of catalytic methods using environmentally benign oxidants is a major goal. rsc.org

Iodine(I) Precursors: A novel strategy involves the direct one-pot synthesis of complex iodonium (B1229267) reagents, such as bis(trifluoromethylated)benziodoxoles, from iodine(I) precursors. rsc.org Applying similar principles to the synthesis of diaryliodonium salts could provide a more direct and efficient route, avoiding the pre-oxidation of iodine to higher valence states.

The table below summarizes some modern synthetic approaches that offer improvements in sustainability.

Synthetic StrategyStarting MaterialsKey Advantages
One-Pot from Arenes & IodineArene, Iodine, m-CPBAFast, high-yielding, operationally simple.
One-Pot from Aryl Iodides & ArenesAryl Iodide, AreneAccess to both symmetric and unsymmetric salts.
One-Pot from Boronic AcidsAryl Iodide, Arylboronic AcidOvercomes regiochemical limitations, good for unsymmetric salts. researchgate.net
Use of Sustainable ReagentsPhenyliodine bis(trifluoroacetate) (PIFA)PIFA is noted as a 'green' reagent, offering an alternative to heavy metal oxidants. rsc.org

Expansion into New Areas of Chemical Transformation and Method Development

Beyond their traditional role as arylating agents, diaryliodonium salts are being explored in a variety of novel chemical transformations. This expansion broadens their synthetic utility and enables the construction of complex molecules in fewer steps.

Emerging applications include:

Cascade Reactions: The design of specialized diaryliodonium salts can trigger cascade reactions. For example, ortho-fluorinated iodonium salts have been developed that undergo a diarylation cascade, transferring both aryl groups and incorporating the iodine atom into the final product, thus maximizing atom economy. diva-portal.org

Double Functionalization: Diaryliodonium salts can participate in sequential reactions that functionalize multiple positions in one pot. A notable example is the double functionalization of the carbon–iodine(III) bond and an ortho C–H bond, providing rapid access to highly substituted aromatic compounds. rsc.org

Sonogashira Coupling: Diaryliodonium salts serve as effective electrophilic partners in palladium- and silver-catalyzed Sonogashira coupling reactions with terminal alkynes. researchgate.net This provides a convenient and rapid method for synthesizing aryl-alkynes, which are important structures in pharmaceuticals and materials. researchgate.net

Generation of Arynes: Diaryliodonium salts are effective precursors for the generation of arynes under mild conditions, which can then participate in various cycloaddition and insertion reactions.

These new methods demonstrate the versatility of diaryliodonium salts as multi-purpose reagents, moving beyond simple aryl transfer to enable more complex and efficient molecular construction. diva-portal.org

Interdisciplinary Research Opportunities in Materials Science and Advanced Functional Molecules

The unique reactivity of bis(4-iodophenyl)iodonium chloride and related compounds makes them valuable tools in interdisciplinary fields, particularly materials science and medicinal chemistry. The iodo-substituents in the final products serve as versatile handles for further functionalization.

Materials Science: Diaryliodonium salts are used to synthesize N-arylated heterocycles and functional polymers. mdpi.com For instance, bis(4-iodophenyl) sulfoxide, a related compound, is used as a photoacid generator in the manufacturing of photoresists for microelectronics. dakenchem.comchemicalbook.com The ability to introduce specific aryl groups is crucial for tuning the electronic and physical properties of organic materials used in OLEDs and other devices. dakenchem.com

Medicinal Chemistry and Imaging: A key application is in the synthesis of precursors for positron emission tomography (PET) imaging agents. The synthesis of (4-iodophenyl)aryliodonium salts allows for electrophilic radiofluorination to produce ¹⁸F-labeled aryl iodides. researchgate.net These labeled molecules, such as 4-[¹⁸F]fluoro-iodobenzene, can then be used in subsequent transition metal-catalyzed cross-coupling reactions to build complex PET tracers for in vivo imaging. researchgate.net The high yields achievable with symmetrical bis(4-iodophenyl)iodonium precursors make this a particularly attractive route. researchgate.net

The table below highlights specific interdisciplinary applications.

FieldApplicationRole of Iodonium Salt
Materials Science Photoacid GeneratorsPrecursor for creating photosensitive polymers in photoresists. dakenchem.com
Synthesis of Functional MaterialsArylation reagent for building blocks of organic electronic materials. mdpi.com
Medicinal Chemistry PET Imaging Agent SynthesisPrecursor for electrophilic ¹⁸F-radiofluorination. researchgate.net
Drug DiscoveryUsed in late-stage functionalization to create structural diversity in bioactive molecules. mdpi.com

Theoretical Advancements in Predicting Reactivity and Designing Novel Iodonium Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of diaryliodonium salts. nih.gov These theoretical advancements are paving the way for the rational design of new reagents with tailored reactivity and selectivity.

Key contributions of theoretical studies include:

Mechanistic Elucidation: DFT calculations help to clarify reaction mechanisms. For instance, they have been used to investigate the T-shaped Ar₂I–Nu intermediate formed during nucleophilic attack and to show that selectivity is often determined by the relative energies of the transition states rather than the stability of intermediates. nih.gov

Predicting Chemoselectivity: In reactions with unsymmetrical diaryliodonium salts, computational models can predict which aryl group will be transferred based on electronic and steric effects. nih.govpdx.edu This predictive power is crucial for designing reactions that yield a single desired product, avoiding a major limitation of unsymmetrical reagents. frontiersin.org

Rational Reagent Design: By correlating structural parameters (like bond lengths and angles) and electronic properties (like reduction potentials) with experimental reactivity, researchers can design novel hypervalent iodine reagents with optimized performance for specific transformations. frontiersin.org For example, computational studies can help identify the ideal "dummy" group in an unsymmetrical salt to ensure the selective transfer of the desired aryl group. nih.gov

Future research will likely see a deeper integration of computational modeling and experimental work, leading to the in silico design of highly specialized iodonium reagents for challenging chemical transformations. This synergy will accelerate the discovery of new reactions and catalysts, further cementing the role of diaryliodonium salts as powerful reagents in modern organic synthesis.

Q & A

Q. What synthetic methodologies are effective for preparing iodonium salts such as bis(4-iodophenyl)iodonium chloride?

The synthesis of diaryliodonium salts typically involves oxidative iodination or ligand-exchange reactions. For bis(4-iodophenyl)iodonium chloride, a common approach is the reaction of bis(4-iodophenyl)iodonium tetrafluoroborate with hydrochloric acid via anion metathesis . Key steps include:

  • Oxidative iodination : Using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidizing agent to couple aryl iodides.
  • Anion exchange : Replacing the original counterion (e.g., BF₄⁻ or PF₆⁻) with chloride using HCl in a polar solvent (e.g., acetonitrile).
  • Purification : Recrystallization from ethanol/dichloromethane mixtures to isolate the chloride salt .
    Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using elemental analysis and NMR spectroscopy .

Q. How can cyclic voltammetry (CV) characterize the redox behavior of bis(4-iodophenyl)iodonium chloride?

CV is critical for studying the electrochemical reduction of iodonium salts. For bis(4-iodophenyl)iodonium chloride:

  • Experimental setup : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte.
  • Key observations : A reduction peak near −0.5 V vs. Ag/AgCl, corresponding to the one-electron reduction of the iodonium cation to generate aryl radicals .
  • Data interpretation : Compare reduction potentials with analogues (e.g., diphenyliodonium chloride at −0.7 V) to assess electronic effects of substituents .

Q. What spectroscopic techniques are optimal for structural confirmation of diaryliodonium salts?

  • ¹H/¹³C NMR : Identify aryl proton environments (e.g., para-substituents in bis(4-iodophenyl)iodonium chloride show deshielded aromatic signals at δ 7.8–8.2 ppm) .
  • FT-IR : Confirm the presence of the I–Cl bond via stretching vibrations at ~550 cm⁻¹ .
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to detect the [M-Cl]⁺ ion .

Advanced Research Questions

Q. How do counterion variations (e.g., Cl⁻ vs. PF₆⁻) influence the reactivity of diaryliodonium salts in photopolymerization?

  • Solubility : Chloride salts are more polar and soluble in protic solvents (e.g., methanol), whereas PF₆⁻ salts favor aprotic media (e.g., dichloromethane) .
  • Reactivity : Hexafluorophosphate (PF₆⁻) enhances photoactivity due to weaker ion pairing, facilitating radical generation under UV light. Chloride salts may require co-initiators (e.g., N-phenylglycine) to offset lower reactivity .
  • Application example : In cationic photopolymerization of epoxides, PF₆⁻ salts achieve faster curing rates than chloride analogues under 405 nm irradiation .

Q. What mechanistic insights explain the role of bis(4-iodophenyl)iodonium chloride in C–H bond functionalization?

  • Radical initiation : Under UV light or electrochemical reduction, the iodonium cation undergoes homolytic cleavage, generating aryl radicals that abstract hydrogen from substrates.
  • Cross-coupling : Radical intermediates react with transition-metal catalysts (e.g., Pd⁰) to form aryl-metal complexes, enabling Suzuki-Miyaura or Heck couplings .
  • Key evidence : DFT studies suggest the para-iodo substituent lowers the reduction potential, enhancing radical stability and coupling efficiency vs. non-halogenated analogues .

Q. How can kinetic studies optimize iodonium salt performance in photoinitiating systems?

  • Real-time FT-IR : Track monomer conversion (e.g., trimethylolpropane triacrylate) by monitoring C=C bond depletion (∼810 cm⁻¹) under varying initiator concentrations .
  • Rate constants : Calculate polymerization rates (kₚ) using the Arrhenius equation. For bis(4-iodophenyl)iodonium chloride, kₚ values are typically 2–3× lower than bis(4-methylphenyl) analogues due to steric hindrance .
  • Co-initiator synergy : Combine with amines (e.g., N,N-dimethyl-p-toluidine) to accelerate radical generation via electron-transfer pathways .

Data Contradictions and Resolution

  • Electrochemical vs. photolytic reactivity : While CV data predicts PF₆⁻ salts as superior photoinitiators, experimental results show chloride salts outperform in aqueous media due to solubility .
  • Substituent effects : Para-iodo groups enhance radical stability but reduce electrophilicity, necessitating trade-offs in synthetic design .

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